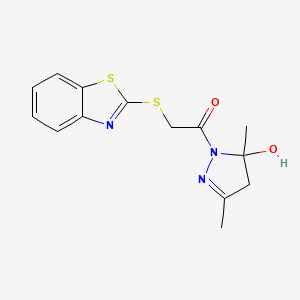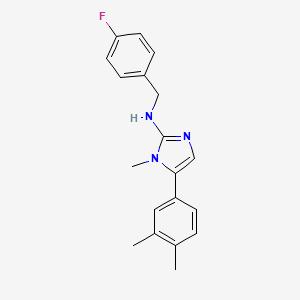![molecular formula C17H12Cl2N2O2S B15020863 (5E)-5-(3,4-dichlorobenzylidene)-3-[(phenylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B15020863.png)
(5E)-5-(3,4-dichlorobenzylidene)-3-[(phenylamino)methyl]-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-(3,4-dichlorobenzylidene)-3-[(phenylamino)methyl]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(3,4-dichlorobenzylidene)-3-[(phenylamino)methyl]-1,3-thiazolidine-2,4-dione typically involves the condensation of 3,4-dichlorobenzaldehyde with 3-[(phenylamino)methyl]-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(5E)-5-(3,4-dichlorobenzylidene)-3-[(phenylamino)methyl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidinedione derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-diabetic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (5E)-5-(3,4-dichlorobenzylidene)-3-[(phenylamino)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
(5E)-5-(3,4-dichlorobenzylidene)-3-[(phenylamino)methyl]-1,3-thiazolidine-2,4-dione: shares structural similarities with other thiazolidinedione derivatives such as pioglitazone and rosiglitazone.
Pioglitazone: Used as an anti-diabetic drug, it has a similar thiazolidinedione core but different substituents.
Rosiglitazone: Another anti-diabetic drug with a thiazolidinedione core and different substituents.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other thiazolidinedione derivatives.
属性
分子式 |
C17H12Cl2N2O2S |
|---|---|
分子量 |
379.3 g/mol |
IUPAC 名称 |
(5E)-3-(anilinomethyl)-5-[(3,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H12Cl2N2O2S/c18-13-7-6-11(8-14(13)19)9-15-16(22)21(17(23)24-15)10-20-12-4-2-1-3-5-12/h1-9,20H,10H2/b15-9+ |
InChI 键 |
HWPHLUZZLLSWLK-OQLLNIDSSA-N |
手性 SMILES |
C1=CC=C(C=C1)NCN2C(=O)/C(=C\C3=CC(=C(C=C3)Cl)Cl)/SC2=O |
规范 SMILES |
C1=CC=C(C=C1)NCN2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)SC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-Bromophenyl)-2-(2,5-dichlorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B15020788.png)
![2-methoxy-5-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B15020796.png)
![6-bromo-5-nitro-2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15020798.png)

![(3E)-1-{[cyclohexyl(methyl)amino]methyl}-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B15020806.png)

![3,4-dichloro-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B15020821.png)
![2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-methyl-1H-benzimidazole](/img/structure/B15020829.png)
![N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)hexanamide](/img/structure/B15020835.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15020857.png)
![N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B15020867.png)
![N'-[(E)-(2-butoxyphenyl)methylidene]-2-cyanoacetohydrazide](/img/structure/B15020870.png)
![4-{[(E)-(4-bromophenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B15020877.png)
![2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B15020885.png)
